A Technical Guide to the Physicochemical Properties of Mal-amido-PEG12-acid
A Technical Guide to the Physicochemical Properties of Mal-amido-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG12-acid is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][2] This molecule features a maleimide group at one terminus and a carboxylic acid at the other, separated by a 12-unit polyethylene glycol (PEG) spacer.[1][3][4] The PEG chain enhances aqueous solubility, reduces immunogenicity, and provides a flexible spacer arm, while the terminal functional groups allow for the sequential and specific covalent linkage of two different biomolecules, typically targeting thiol and amine residues. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its characterization, and a visualization of its structure and reactivity.
Core Physicochemical Properties
The properties of Mal-amido-PEG12-acid are summarized below. Data is aggregated from various chemical suppliers and computational sources.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₆₀N₂O₁₇ | |
| Molecular Weight | ~768.9 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | |
| Solubility | High solubility in water and most polar organic solvents. Insoluble in nonpolar solvents like hydrocarbons. | |
| Storage Conditions | Recommended storage at -20°C in a dry, dark environment to maintain stability and reactivity. | |
| Topological Polar Surface Area (TPSA) | 214.54 Ų | |
| logP (calculated) | -0.9084 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 16 | |
| Rotatable Bonds | 42 | |
| CAS Numbers | 871133-36-7, 2378428-27-2 |
Chemical Structure and Reactivity
Mal-amido-PEG12-acid is a heterobifunctional linker designed for specific, controlled bioconjugation. Its reactivity is defined by its two terminal functional groups: a maleimide and a carboxylic acid.
Caption: Chemical structure of Mal-amido-PEG12-acid.
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Maleimide Group: This group reacts specifically with thiol (sulfhydryl) groups, such as those found on cysteine residues of proteins and peptides. The reaction, a Michael addition, proceeds readily at a pH range of 6.5-7.5 to form a stable, covalent thioether bond.
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Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with primary amine groups, such as those on lysine residues or the N-terminus of proteins. This activation is typically achieved using carbodiimide chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form a stable amide bond.
This dual reactivity allows for a controlled, two-step conjugation process, minimizing the formation of unwanted homodimers.
Bioconjugation Workflow
The distinct reactivity of the terminal groups enables a directed conjugation strategy. A typical workflow involves first reacting the thiol-reactive maleimide group with one molecule, purifying the intermediate, and then reacting the amine-reactive carboxylic acid with a second molecule.
Caption: Heterobifunctional conjugation workflow.
Experimental Protocols for Characterization
The following protocols describe general methodologies for characterizing the physicochemical properties of Mal-amido-PEG12-acid and similar PEGylated compounds.
Determination of Molecular Weight by Mass Spectrometry
Objective: To confirm the molecular weight and assess the polydispersity of the PEG chain.
Methodology (MALDI-TOF MS):
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Sample Preparation:
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Prepare a matrix solution, such as α-cyano-4-hydroxycinnamic acid (CHCA), by dissolving it in a suitable solvent like a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
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Prepare a cationizing agent solution (e.g., sodium trifluoroacetate in ethanol) to promote ion formation.
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Dissolve the Mal-amido-PEG12-acid sample in an appropriate solvent (e.g., water or ethanol) to a concentration of approximately 1-2 mg/mL.
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Spotting:
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Mix the sample solution, matrix solution, and cationizing agent in a defined ratio (e.g., 1:5:1 v/v/v).
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Spot 0.5-1.0 µL of the mixture onto a MALDI target plate and allow it to air-dry completely, permitting co-crystallization.
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Data Acquisition:
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Insert the target plate into the MALDI-TOF mass spectrometer.
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Acquire the mass spectrum in the appropriate mass range (e.g., m/z 500-1500). The instrument detects the mass-to-charge ratio of the ionized molecules, allowing for the determination of the molecular weight of individual polymer chains.
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Data Analysis:
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Analyze the resulting spectrum to identify the peak corresponding to the molecular ion of Mal-amido-PEG12-acid. The peak spacing in the polymer distribution should correspond to the mass of the ethylene glycol monomer unit (44 Da), confirming the PEG structure and sample purity.
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Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and identify any potential impurities.
Methodology (Reversed-Phase HPLC with ELSD or CAD): Since the PEG backbone lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.
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System Preparation:
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Column: Use a C8 or C18 reversed-phase column suitable for polymer analysis.
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Mobile Phase A: Water with 0.1% formic acid or TFA.
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Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.
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Detector (ELSD): Set nebulizer and evaporator temperatures appropriately (e.g., 50°C and 70°C, respectively) with a suitable gas flow rate (e.g., 1.6 SLM).
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Sample Preparation:
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Dissolve a precisely weighed amount of Mal-amido-PEG12-acid in the mobile phase starting condition (e.g., 90% A, 10% B) to a concentration of ~1 mg/mL.
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Chromatographic Run:
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Inject 10-20 µL of the sample solution.
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Run a linear gradient elution, for example, from 10% to 90% Mobile Phase B over 20-30 minutes.
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Monitor the elution profile with the ELSD or CAD.
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Data Analysis:
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Integrate the area of the main peak and any impurity peaks.
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Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
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Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure, including the presence of the maleimide, amido, PEG, and carboxylic acid moieties.
Methodology (¹H NMR):
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Sample Preparation:
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Dissolve 5-10 mg of Mal-amido-PEG12-acid in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃) in an NMR tube.
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Data Acquisition:
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Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
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Key parameters include setting an appropriate number of scans to achieve a good signal-to-noise ratio, a relaxation delay, and acquisition time.
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Data Analysis:
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Process the spectrum (Fourier transform, phase correction, baseline correction).
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Analyze the chemical shifts and integration values of the resulting peaks:
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Maleimide protons: Expect a characteristic singlet at approximately 6.7-6.8 ppm.
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PEG backbone protons: Expect a large, sharp singlet around 3.6-3.7 ppm, corresponding to the repeating -(OCH₂CH₂)- units.
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Protons adjacent to the amido and acid groups: Expect distinct multiplets in the aliphatic region (e.g., 2.5-4.0 ppm).
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The ratio of the integrations of these distinct proton signals should correspond to the expected structure.
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Determination of Solubility
Objective: To quantitatively or qualitatively assess the solubility of the compound in various solvents.
Methodology (Visual Equilibrium Solubility):
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Sample Preparation:
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Add a pre-weighed excess amount of Mal-amido-PEG12-acid to a series of vials, each containing a known volume (e.g., 1 mL) of a different solvent (e.g., water, PBS, DMSO, ethanol).
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Equilibration:
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Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation and Analysis:
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Centrifuge the vials to pellet the undissolved solid.
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Carefully remove a known volume of the supernatant.
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For a quantitative measurement, evaporate the solvent from the supernatant and weigh the residual solute. Alternatively, analyze the concentration in the supernatant using a suitable analytical technique (e.g., HPLC-ELSD if a calibration curve is prepared).
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For a qualitative assessment, the compound is deemed "soluble" if no solid material is visible after equilibration. The result can be expressed as >X mg/mL, where X is the initial concentration tested. Given its known high aqueous solubility, testing concentrations upwards of 50-100 mg/mL would be appropriate.
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References
- 1. pharmtech.com [pharmtech.com]
- 2. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]
- 3. bath.ac.uk [bath.ac.uk]
- 4. Determination of the molecular weight of poly(ethylene glycol) in biological samples by reversed-phase LC-MS with in-source fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
